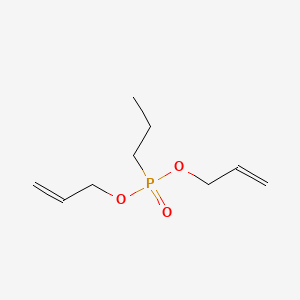![molecular formula C23H41ClN2O2 B14455002 N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride CAS No. 75730-19-7](/img/structure/B14455002.png)
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is composed of a tetradecan-1-aminium chloride backbone with a 4-nitrophenylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride typically involves the reaction of tetradecan-1-amine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Reduction: N,N-Dimethyl-N-[(4-nitrosophenyl)methyl]tetradecan-1-aminium chloride
Substitution: Compounds with different functional groups replacing the benzyl group
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may also disrupt cellular processes by interfering with membrane integrity or enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitroaniline
- N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is unique due to its specific structure, which combines a long alkyl chain with a nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
75730-19-7 |
|---|---|
Fórmula molecular |
C23H41ClN2O2 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
dimethyl-[(4-nitrophenyl)methyl]-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H41N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-25(2,3)21-22-16-18-23(19-17-22)24(26)27;/h16-19H,4-15,20-21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FIKCGWPWAZGDHG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14454923.png)

![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)

![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)





![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
